

Spectroscopic differentiation of aminohexane isomers.

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Compound of Interest		
Compound Name:	Aminohexane	
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A Spectroscopic Guide to Differentiating Aminohexane Isomers

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical analysis and quality control. **Aminohexane** (C₆H₁₅N) presents a variety of structural isomers, each with unique properties that can significantly impact its chemical and pharmacological behavior. This guide provides a comparative analysis of five key **aminohexane** isomers—n-hexylamine, 2-**aminohexane**, 3-**aminohexane**, N-methylpentylamine, and N,N-dimethylbutylamine—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the selected **aminohexane** isomers. These values are compiled from various spectral databases and provide a basis for their differentiation.

¹H NMR Spectroscopy Data

Table 1: ${}^{1}H$ NMR Chemical Shifts (δ) in ppm



Isomer	На	Hb	Нс	Hd	He	Hf	NH/NH	N-CH₃
n- Hexyla mine	0.89 (t)	1.30 (m)	1.46 (m)	1.29 (m)	2.67 (t)	-	1.12 (s)	-
2- Aminoh exane[1	0.89 (t)	1.29 (m)	1.43 (m)	1.09 (d)	2.75 (m)	-	1.21 (s)	-
3- Aminoh exane[2]	0.90 (t)	1.40 (m)	2.58 (m)	1.38 (m)	0.89 (t)	-	1.15 (s)	-
N- Methylp entylam ine	0.90 (t)	1.31 (m)	1.48 (m)	2.55 (t)	-	-	0.98 (s)	2.43 (s)
N,N- Dimeth ylbutyla mine[3]	0.92 (t)	1.31 (m)	1.43 (m)	2.22 (t)	-	-	-	2.21 (s)

Note: Chemical shifts are typically referenced to TMS at 0 ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

¹³C NMR Spectroscopy Data

Table 2: 13 C NMR Chemical Shifts (δ) in ppm



Isomer	C1	C2	C3	C4	C5	C6	N-CH₃
n- Hexylami ne	14.0	22.6	31.8	26.8	33.6	42.1	-
2- Aminohe xane[1]	14.1	36.6	28.5	22.8	49.9	23.5	-
3- Aminohe xane[2]	10.0	29.8	56.4	37.1	14.2	-	-
N- Methylpe ntylamine	14.0	22.5	29.3	30.0	50.1	-	36.4
N,N- Dimethyl butylamin e	14.0	20.6	29.3	59.1	-	-	45.3

Mass Spectrometry Data

Table 3: Key Mass-to-Charge Ratios (m/z) and their Relative Intensities

Isomer	Molecular Ion (M+)	Base Peak (m/z)	Other Key Fragments (m/z)
n-Hexylamine	101	30	44, 58, 72
2-Aminohexane[1]	101	44	30, 58, 86
3-Aminohexane[2][4]	101	58	44, 72
N-Methylpentylamine	101	44	58, 72
N,N- Dimethylbutylamine[3] [5]	101	58	44, 72



FTIR Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands (cm⁻¹)

Isomer	N-H Stretch	C-H Stretch	N-H Bend	C-N Stretch
n-Hexylamine	3370, 3290 (two bands, primary amine)	2950-2850	1600	1070
2- Aminohexane[6] [7]	3380, 3290 (two bands, primary amine)	2960-2850	1590	1080
3-Aminohexane	Not readily available	2960-2850	~1600	~1100
N- Methylpentylami ne	3300 (one band, secondary amine)	2950-2850	-	1120
N,N- Dimethylbutylami ne	Absent (tertiary amine)	2950-2850	-	1150

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for acquiring NMR, MS, and FTIR data for liquid amine samples.

NMR Spectroscopy (1H and 13C)

- Sample Preparation:
 - Dissolve 5-10 mg of the aminohexane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
 - For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane,
 TMS) can be added.[9]



- Ensure the sample is completely dissolved to avoid peak broadening.[9]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the aminohexane isomer in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range.
 - For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[10]



- · Gas Chromatography (GC) Parameters:
 - Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.
 Set the injector temperature to around 250 °C.
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the isomers.
 - Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-2 mL/min).[11]
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature of around 250 °C to ensure elution of the analytes.[11]
- Mass Spectrometry (MS) Parameters:
 - o Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the analyte (e.g., m/z 25-150).
 - Detector: Set the detector voltage to an appropriate level to achieve good sensitivity.
- Data Analysis:
 - Identify the molecular ion peak (M+) and characteristic fragment ions.
 - Compare the fragmentation pattern to spectral libraries for confirmation.

FTIR Spectroscopy

- Sample Preparation:
 - For neat liquid analysis, place a single drop of the aminohexane isomer between two salt plates (e.g., NaCl or KBr).[12]
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[13]
- Instrument Setup:



 Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

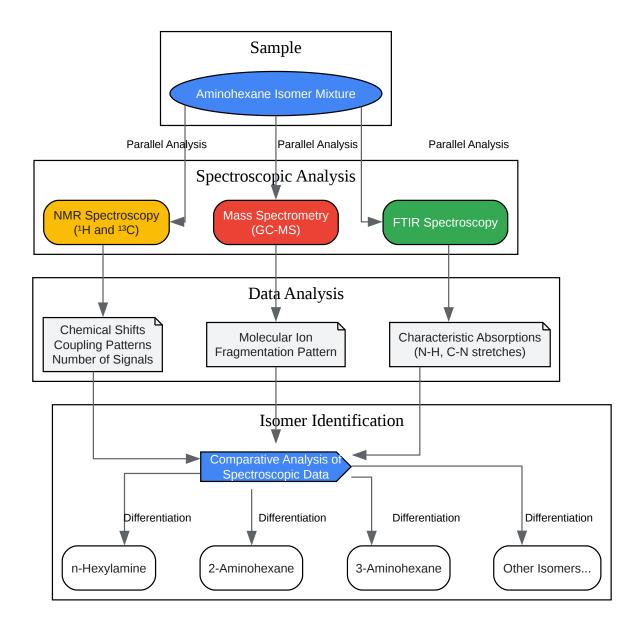
Data Acquisition:

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands for functional groups, such as N-H stretches,
 C-H stretches, and N-H bends.[13]
 - Pay close attention to the "fingerprint region" (below 1500 cm⁻¹) where subtle structural differences between isomers are most apparent.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of **aminohexane** isomers.





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